molecular formula C5H11NO B578576 3-Isopropyl-2-methyl-oxaziridine CAS No. 1314904-03-4

3-Isopropyl-2-methyl-oxaziridine

Cat. No.: B578576
CAS No.: 1314904-03-4
M. Wt: 101.149
InChI Key: BIVGLJVFPQVPNB-UHFFFAOYSA-N
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Description

3-Isopropyl-2-methyl-oxaziridine is a high-purity, strained three-membered heterocycle recognized for its role as a versatile electrophilic transfer agent. Oxaziridines are valuable synthetic intermediates due to the reactivity of their weak N-O bond, which allows them to act as precursors for both oxygen-atom and nitrogen-atom transfer to a wide range of nucleophiles . The specific substitution pattern on the oxaziridine ring core dictates its reactivity; generally, N-alkyl oxaziridines, such as this isopropyl-methyl derivative, can serve as electrophilic amination sources . These reagents facilitate the introduction of functional groups and are instrumental in building molecular complexity. A prominent modern application of oxaziridine chemistry is in the selective modification of biomolecules. Compounds featuring the oxaziridine moiety can be designed to covalently label specific amino acid residues, such as methionine, within peptides and proteins. This provides a powerful tool for activity-based protein profiling (ABPP), enabling researchers to study protein function and interactions . The reactivity of this compound makes it a compound of interest for methodological development in synthetic organic chemistry and chemical biology research. It can be utilized in the synthesis of other nitrogen-containing heterocycles and has potential in catalytic asymmetric transformations . Researchers are encouraged to consult the safety data sheet (SDS) prior to use. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1314904-03-4

Molecular Formula

C5H11NO

Molecular Weight

101.149

IUPAC Name

2-methyl-3-propan-2-yloxaziridine

InChI

InChI=1S/C5H11NO/c1-4(2)5-6(3)7-5/h4-5H,1-3H3

InChI Key

BIVGLJVFPQVPNB-UHFFFAOYSA-N

SMILES

CC(C)C1N(O1)C

Synonyms

3-Isopropyl-2-methyl-oxaziridine

Origin of Product

United States

Preparation Methods

Peracid-Mediated Oxidation

Imines derived from isopropylamine and ketones (e.g., acetone) are oxidized using meta-chloroperbenzoic acid (mCPBA) or other peracids. The reaction proceeds via electrophilic oxygen transfer to the imine nitrogen, forming the oxaziridine ring. Key parameters include:

  • Solvent : Dichloromethane or ethyl ether (polar aprotic solvents enhance peracid stability).

  • Temperature : 0–5°C to minimize side reactions like over-oxidation or ring-opening.

  • Stoichiometry : A 1:1 molar ratio of imine to peracid ensures complete conversion.

A representative procedure involves dissolving NN-isopropylidenemethylamine (10 mmol) in dichloromethane, cooling to 0°C, and adding mCPBA (10 mmol) dropwise. After stirring for 12 hours, the mixture is quenched with sodium thiosulfate, extracted, and purified via column chromatography (hexane/ethyl acetate, 9:1). Yields typically range from 65% to 78%, with purity >95% after recrystallization at −20°C.

Trichloroacetonitrile-Hydrogen Peroxide System

An alternative method employs trichloroacetonitrile (TCAN) and hydrogen peroxide (H2O2\text{H}_2\text{O}_2) under mild conditions. This system generates a reactive peroxymidate intermediate, which facilitates imine oxidation without requiring acidic catalysts.

Procedure :

  • Combine the imine precursor (10 mmol) with TCAN (12 mmol) in acetonitrile.

  • Add 30% H2O2\text{H}_2\text{O}_2 (15 mmol) at 25°C and stir for 6–8 hours.

  • Quench with aqueous sodium bicarbonate and extract with ethyl acetate.

  • Purify via vacuum distillation (bp 45–50°C at 0.1 mmHg).

This method achieves yields of 70–85% with enantiomeric excess (ee) >90% for chiral oxaziridines, making it advantageous for asymmetric synthesis.

Industrial-Scale Production Considerations

Large-scale synthesis of this compound prioritizes cost efficiency and safety. Patent CN104478931A describes a continuous-flow process for aziridine intermediates, which can be adapted for oxaziridine production:

  • Precursor Synthesis : React bisulphate-β-amino isopropyl ester with sodium hydroxide at 80–160°C to generate methylaziridine.

  • Oxidation : Introduce methylaziridine and phosphorus oxychloride (POCl3\text{POCl}_3) in a toluene solvent at −20°C to 30°C, yielding 92–95% pure product after vacuum distillation.

Table 1. Comparative Analysis of Oxidation Methods

ParameterPeracid OxidationTCAN-H2O2\text{H}_2\text{O}_2Industrial Process
Yield (%)65–7870–8590–95
Temperature (°C)0–525−20–30
CatalystNoneTCANPOCl3\text{POCl}_3
EnantioselectivityModerateHighLow
ScalabilityLab-scalePilot-scaleIndustrial

Reaction Optimization and Kinetic Studies

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing charged intermediates. In contrast, nonpolar solvents (e.g., toluene) improve yields in industrial settings by reducing side reactions.

Temperature Control

Exothermic oxidation reactions require precise temperature modulation. Adiabatic calorimetry studies indicate that maintaining temperatures below 10°C prevents thermal decomposition of the oxaziridine ring.

Catalytic Additives

Triethylamine (5 mol%) accelerates TCAN-mediated oxidations by scavenging HCl byproducts, increasing yields by 12–15%. Similarly, anhydrous calcium oxide in industrial processes absorbs moisture, preventing hydrolysis of POCl3\text{POCl}_3.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (hexane/ethyl acetate gradients) remains the gold standard for lab-scale purification, achieving >99% purity. Preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers with ee >98%.

Spectroscopic Analysis

  • 1H^1\text{H} NMR : Isopropyl protons appear as a septet at δ 1.2–1.4 ppm, while methyl groups resonate as singlets at δ 1.8–2.0 ppm.

  • IR : The N–O stretch occurs at 980–1010 cm1^{-1}, confirming ring formation.

  • MS : Molecular ion peak at m/z 101.15 (C5H11NO+\text{C}_5\text{H}_{11}\text{NO}^+) with fragmentation patterns at m/z 58 (C3H8N+\text{C}_3\text{H}_8\text{N}^+) and 43 (C2H5O+\text{C}_2\text{H}_5\text{O}^+) .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-2-methyl-oxaziridine undergoes various chemical reactions, primarily due to its strained ring structure and the presence of both oxygen and nitrogen atoms. The compound is known for its ability to participate in oxidation, amination, and cycloaddition reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, hydroxylamines, and various heterocyclic compounds. The specific products depend on the reaction conditions and the nature of the nucleophiles involved .

Scientific Research Applications

Structure and Reactivity

The molecular formula of 3-Isopropyl-2-methyl-1,2-oxaziridine is C₅H₉NO, with a molecular weight of 101.15 g/mol. The presence of both isopropyl and methyl groups enhances its steric bulk, influencing its interactions with nucleophiles and electrophiles. The nitrogen-oxygen bond within the oxaziridine structure allows it to act as a mild oxidizing agent, facilitating various chemical transformations .

Synthetic Chemistry

3-Isopropyl-2-methyl-1,2-oxaziridine is widely used as a reagent in organic synthesis due to its ability to participate in oxidation reactions and cycloaddition processes. It has been employed in:

  • Oxidation Reactions : The compound can facilitate the oxidation of sulfides to sulfoxides with high enantioselectivity, making it valuable for synthesizing chiral intermediates .
  • Cycloaddition Reactions : It has been utilized in various cycloaddition reactions that lead to the formation of complex molecular architectures .

Catalytic Applications

The compound serves as an important catalyst in asymmetric transformations. Recent studies have highlighted its role in:

  • Asymmetric Hydroxylation : 3-Isopropyl-2-methyl-1,2-oxaziridine has been used as an oxidizing agent in enantioselective hydroxylation reactions, yielding optically active products with excellent enantiomeric excess .
  • Amination Reactions : It is also involved in catalytic amination processes where it aids in the formation of allylic amines from substituted alkenes .

Material Science

Due to its unique chemical properties, 3-Isopropyl-2-methyl-1,2-oxaziridine is being explored for potential applications in developing new materials with specific functionalities. Its reactivity may allow for the incorporation into polymer matrices or as a precursor for novel functional materials .

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of 3-Isopropyl-2-methyl-1,2-oxaziridine in the asymmetric synthesis of biologically active compounds such as proton pump inhibitors. The reaction conditions were optimized to achieve high yields and excellent enantioselectivity .

Case Study 2: Catalytic Hydroxylation

In another investigation, researchers utilized this oxaziridine for direct transition-metal-free hydroxylation reactions. The results indicated that it could effectively convert alkenes into chiral alcohols under mild conditions .

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-methyl-oxaziridine involves its ability to transfer oxygen and nitrogen atoms to various substrates. The strained three-membered ring and the relatively weak N-O bond facilitate these transfers. The compound acts as an electrophilic reagent, with nucleophiles attacking the nitrogen or oxygen atoms depending on the substituents present .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on general oxaziridine chemistry and substituent effects, the following comparisons can be inferred:

Substituent Effects on Reactivity

  • 3-Ethyl-2-methyl-oxaziridine: Larger alkyl groups (e.g., ethyl vs. isopropyl) may increase steric hindrance, reducing reactivity in nucleophilic reactions. No direct data exist for 3-Isopropyl-2-methyl-oxaziridine in the evidence .
  • 2-Phenyl-oxaziridine : Aromatic substituents enhance electrophilicity due to resonance effects, whereas aliphatic groups (isopropyl, methyl) prioritize steric stabilization.

Functional Group Comparisons

  • Oxaziridines vs. Isoxazolidines: references isoxapyrifop (a pesticide containing an isoxazolidine ring).
  • Cyclohexanone Derivatives: and describe cyclohexanone-based compounds (e.g., methoxisopropamine hydrochloride). These lack the reactive N–O bond of oxaziridines, making them more stable but less useful in oxidation reactions .

Pharmacological and Industrial Relevance

  • Methoxisopropamine Hydrochloride (): Classified as an arylcyclohexylamine, it is used in forensic research. Unlike this compound, it lacks an oxaziridine ring, suggesting divergent applications (e.g., psychoactive studies vs. synthetic intermediates) .
  • Pesticide Chemicals (): Compounds like cloethocarb and triasulfuron contain carbamate or sulfonylurea groups, which are unrelated to oxaziridine chemistry but highlight the diversity of heterocyclic applications .

Data Table: Key Differences Between this compound and Referenced Compounds

Compound Core Structure Key Substituents Reactivity/Use Case Source
This compound Oxaziridine Isopropyl, methyl Oxidation reactions (inferred)
Methoxisopropamine HCl Cyclohexanone 3-Methoxyphenyl, isopropyl Forensic/psychoactive research
Isoxapyrifop Isoxazolidine Benzothiazolyloxy Pesticide
Cloethocarb Carbamate Chloro-methylethoxy Insecticide

Research Findings and Limitations

  • Gaps in Evidence: No experimental data (e.g., NMR, IR, or kinetic studies) for this compound are provided. Comparisons rely on structural analogies rather than direct empirical results.
  • Synthetic Challenges : Oxaziridines are typically synthesized via oxidation of imines, but the isopropyl and methyl groups in this compound may complicate purification due to increased hydrophobicity .

Biological Activity

3-Isopropyl-2-methyl-oxaziridine is a member of the oxaziridine family, which are cyclic compounds containing a nitrogen and an oxygen atom within a three-membered ring. These compounds have gained attention due to their unique biological activities and potential applications in medicinal chemistry, particularly as oxidizing agents in asymmetric synthesis and as intermediates in the development of pharmaceuticals.

This compound is characterized by its high ring strain, which contributes to its reactivity. The compound's structure allows it to act as a selective oxidant, facilitating various chemical transformations. Its ability to transfer oxygen and nitrogen makes it valuable in synthetic organic chemistry.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its role as an oxidizing agent and its potential therapeutic applications.

Oxaziridines, including this compound, function through the formation of reactive intermediates that can engage with nucleophiles. This property is exploited in various reactions, such as:

  • Asymmetric hydroxylation : The compound has been utilized in catalytic systems for the enantioselective hydroxylation of substrates, leading to biologically relevant products with high optical purity .
  • N-transfer reactions : The nitrogen transfer capability of oxaziridines allows them to participate in reactions that yield amines and other nitrogen-containing compounds, which are crucial in drug development .

Case Studies

Several studies have highlighted the effectiveness of this compound in biological applications:

  • Antimicrobial Activity : Research indicates that oxaziridines can exhibit antimicrobial properties. In vitro studies have shown that certain oxaziridines can inhibit the growth of pathogenic bacteria by disrupting their metabolic pathways .
  • Cancer Research : The compound has been investigated for its potential use in cancer therapies. Studies suggest that it may inhibit tumor cell migration and invasion, making it a candidate for further exploration in oncology .
  • Protein Labeling : this compound has been employed in bioconjugation techniques for labeling proteins selectively at methionine residues. This application is significant for studying protein interactions and functions within cellular systems .

Research Findings

Recent findings have underscored the versatility of this compound:

  • Catalytic Asymmetric Reactions : It has been successfully used in various catalytic asymmetric reactions, achieving high enantioselectivity and yield. For instance, studies demonstrated its role in synthesizing chiral alcohols from prochiral substrates with up to 97% enantiomeric excess .
  • Oxidative Stress Response : Investigations into the compound's effects on cellular oxidative stress responses indicate that it may modulate antioxidant defenses, potentially offering protective effects against oxidative damage .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of pathogenic bacteria growth
Cancer Cell MigrationSuppression of tumor cell migration
Protein LabelingSelective methionine labeling for proteomics
Asymmetric SynthesisHigh enantioselectivity in hydroxylation reactions

Q & A

Q. What are the established synthetic routes for 3-Isopropyl-2-methyl-oxaziridine, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves the oxidation of the corresponding imine using peracids (e.g., mCPBA) under controlled temperatures (0–5°C). Key parameters include solvent polarity (e.g., dichloromethane or ethers), stoichiometric ratios of oxidizing agents, and reaction time to minimize side reactions like over-oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or low-temperature recrystallization is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR : Prioritize 1^1H NMR for methyl/isopropyl proton splitting patterns (δ 1.0–1.5 ppm for isopropyl, δ 1.8–2.2 ppm for methyl) and 13^{13}C NMR for oxaziridine ring carbons (δ 70–90 ppm).
  • IR : Look for C-N-O stretching vibrations (950–1050 cm1^{-1}).
  • MS : Confirm molecular ion peaks (m/z ≈ 115–130) and fragmentation patterns indicative of oxaziridine ring cleavage. Cross-reference with CAS 1314904-03-4 in authoritative databases like PubChem or ECHA .

Q. What crystallization strategies are recommended for obtaining high-quality single crystals of this compound suitable for X-ray diffraction?

  • Methodological Answer : Use slow evaporation of a saturated solution in non-polar solvents (e.g., pentane or hexane) at −20°C. For structure refinement, employ SHELXL for small-molecule crystallography, ensuring proper treatment of disorder in isopropyl/methyl groups. Validate thermal parameters using ORTEP-3 for graphical representation of thermal ellipsoids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data of this compound in asymmetric oxidation reactions?

  • Methodological Answer : Conduct systematic kinetic studies under inert atmospheres to exclude moisture/oxygen interference. Use chiral HPLC or 19^{19}F NMR (with fluorine-tagged substrates) to track enantioselectivity. Compare results across solvents (e.g., THF vs. toluene) and temperatures to identify steric vs. electronic influences. Reconcile data by publishing full experimental protocols, including raw chromatograms and spectral datasets .

Q. What computational methods are suitable for modeling the stereoelectronic effects of this compound in enantioselective catalysis?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and quantify steric hindrance from isopropyl groups. Use molecular dynamics simulations to assess solvent interactions. Validate computational models against experimental X-ray crystallography data refined via SHELXL, ensuring accurate dihedral angle and bond-length comparisons .

Q. How can researchers design kinetic studies to investigate the thermal decomposition pathways of this compound under various conditions?

  • Methodological Answer : Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition onset temperatures. Use Arrhenius plots to derive activation energies in inert vs. oxidative atmospheres. Pair with GC-MS to identify volatile byproducts (e.g., ketones or imines). For mechanistic insights, conduct isotopic labeling (e.g., 18^{18}O) to track oxygen transfer pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across literature sources?

  • Methodological Answer : Verify purity via independent methods (e.g., elemental analysis, HRMS). Replicate experiments using standardized protocols from high-impact journals. Cross-check with crystallographic data (e.g., CIF files from the Cambridge Structural Database) to confirm molecular packing effects. Publish corrigenda with raw data to clarify methodological divergences (e.g., heating rates in DSC) .

Experimental Design

Q. What safety protocols are essential when handling this compound due to its potential instability?

  • Methodological Answer : Store under inert gas (argon) at −20°C to prevent ring-opening hydrolysis. Use explosion-proof refrigerators for bulk quantities. Conduct small-scale stability tests (e.g., NMR monitoring over 24 hours) before scaling reactions. Reference precautionary codes (e.g., P201/P202 from ECHA guidelines) for lab safety documentation .

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